molecular formula C13H19NO5 B608829 Mal-PEG1-t-butyl ester CAS No. 810677-16-8

Mal-PEG1-t-butyl ester

Cat. No. B608829
CAS RN: 810677-16-8
M. Wt: 269.3
InChI Key: YFNQRZMVQPRONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-PEG1-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

The synthesis of Mal-PEG1-t-butyl ester involves the reaction of a maleimide group and a t-butyl ester group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The maleimide group will react with a thiol group to form a covalent bond .


Molecular Structure Analysis

The molecular structure of Mal-PEG1-t-butyl ester consists of a maleimide group and a t-butyl ester group . The PEG spacer increases the aqueous solubility of the resulting compound .


Chemical Reactions Analysis

The maleimide group in Mal-PEG1-t-butyl ester will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

The molecular weight of Mal-PEG1-t-butyl ester is 269.3 g/mol . The molecular formula is C13H19NO5 . It is stored at -20°C .

Scientific Research Applications

  • Enhancement of Biological Half-Life : The use of Mal-PEG1-t-butyl ester in the field of biopharmaceuticals, particularly in PEGylation, has shown promising results in extending the circulation half-life of therapeutic agents. For instance, a study demonstrated that the N-terminal site-specific PEGylation of Thymosin alpha 1 (Tα1) using Mal-PEG1-t-butyl ester significantly increased its immunoactivity and circulation half-life in mice and rats (Peng et al., 2019).

  • Drug Delivery and Bioactivity Enhancement : Research has utilized Mal-PEG1-t-butyl ester in creating PEG conjugates of α4 integrin inhibitors, which have demonstrated sustained levels and bioactivity in vivo following subcutaneous administration in rats (Smith et al., 2013).

  • Applications in Lithium-Sulfur Batteries : In the development of lithium-sulfur batteries, a study used a quasi-solid-state copolymer electrolyte incorporating ester-rich groups, which showed high initial discharge capacity and good cycle stability (Cai et al., 2019).

  • Biomedical Field and Programmable Hydrogels : The incorporation of Mal-PEG1-t-butyl ester in carboxymethyl chitosan-based hydrogels demonstrated programmable degradation properties and potential in biomedical applications (Wei et al., 2021).

  • Thermal Energy Storage Material : Studies on the thermal degradation and stabilization of polyethylene glycol (PEG), including forms with Mal-PEG1-t-butyl ester, have been conducted for potential use in thermal energy storage materials (Han et al., 1997).

  • Conjugation with Therapeutic Agents : Research on the synthesis of novel poly(ethylene glycol) modified lipids, including Mal-PEG1-t-butyl ester, and their conjugation with therapeutic agents like salmon calcitonin, highlighted their biophysical properties and activity (Cheng & Lim, 2010).

  • Chemical Synthesis and Polymer Science : The compound has been employed in the synthesis of cyclopropanedimethanol, demonstrating its versatility in chemical synthesis and polymer science applications (Fei, 2009).

  • Cancer-Targeted Drug Delivery : In cancer therapy, Mal-PEG1-t-butyl ester has been used to create multifunctional polymeric micelles that target cancer cells for drug delivery and induce apoptosis (Chen et al., 2015).

Mechanism of Action

The mechanism of action of Mal-PEG1-t-butyl ester involves the reaction of the maleimide group with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .

properties

IUPAC Name

tert-butyl 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)6-8-18-9-7-14-10(15)4-5-11(14)16/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNQRZMVQPRONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG1-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG1-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Mal-PEG1-t-butyl ester
Reactant of Route 3
Reactant of Route 3
Mal-PEG1-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Mal-PEG1-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Mal-PEG1-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Mal-PEG1-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.